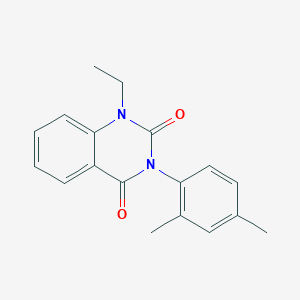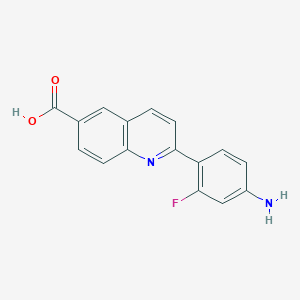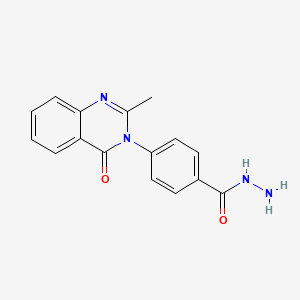
5,7-Dimethoxy-2-(pyridin-3-yl)-4h-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one is a synthetic flavone derivative Flavones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one typically involves the condensation of 2-hydroxyacetophenone derivatives with appropriate aldehydes under basic conditions. One common method involves the use of gallacetophenone dimethyl ether and 4-chlorobenzoyl chloride, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
5,7-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound may inhibit key enzymes and receptors involved in these processes, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one
- 7,8-Dimethoxy-2-phenyl-4H-chromen-4-one
- 5,7-Dihydroxy-2-phenyl-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 5,7-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one stands out due to its unique pyridinyl substituent. This structural feature may enhance its biological activity and specificity, making it a valuable compound for further research and development .
Propiedades
Número CAS |
6344-92-9 |
|---|---|
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
5,7-dimethoxy-2-pyridin-3-ylchromen-4-one |
InChI |
InChI=1S/C16H13NO4/c1-19-11-6-14(20-2)16-12(18)8-13(21-15(16)7-11)10-4-3-5-17-9-10/h3-9H,1-2H3 |
Clave InChI |
ASSFUYQPLYOOJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one](/img/structure/B11839307.png)




![4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11839332.png)
![7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11839342.png)
![4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]-](/img/structure/B11839345.png)


![2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate](/img/structure/B11839361.png)
![7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11839369.png)
![{[1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]oxy}acetonitrile](/img/structure/B11839392.png)
